methyl N-benzoyl-3-methoxytyrosinate
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Overview
Description
Methyl N-benzoyl-3-methoxytyrosinate is an organic compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is a derivative of tyrosine, an amino acid, and features a benzoyl group and a methoxy group attached to the tyrosine backbone. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-benzoyl-3-methoxytyrosinate typically involves the esterification of N-benzoyl-3-methoxytyrosine. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-benzoyl-3-methoxytyrosinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-benzoyl-3-hydroxytyrosinate.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions, leading to the formation of methyl N-benzyl-3-methoxytyrosinate.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: N-benzoyl-3-hydroxytyrosinate
Reduction: Methyl N-benzyl-3-methoxytyrosinate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl N-benzoyl-3-methoxytyrosinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of tyrosine derivatives in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-benzoyl-3-methoxytyrosinate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-benzoyltyrosine: Lacks the methoxy group, which may affect its reactivity and binding properties.
Methyl N-benzoyltyrosinate: Similar structure but without the methoxy group, leading to different chemical behavior.
Methyl N-benzoyl-3-hydroxytyrosinate: An oxidized derivative with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl N-benzoyl-3-methoxytyrosinate is unique due to the presence of both the benzoyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions, making the compound valuable for various research applications.
Properties
IUPAC Name |
methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-16-11-12(8-9-15(16)20)10-14(18(22)24-2)19-17(21)13-6-4-3-5-7-13/h3-9,11,14,20H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQKUUBRJPSPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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